4-Aminopyridazin-3(2H)-one

Overview

Description

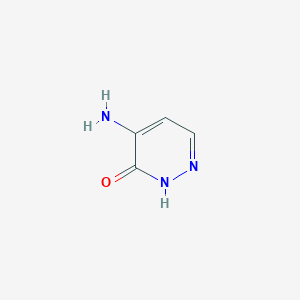

4-Aminopyridazin-3(2H)-one (CAS No. 55271-46-0) is a heterocyclic compound with the molecular formula C₄H₅N₃O and a molecular weight of 111.10 g/mol. Its structure consists of a pyridazinone core (a six-membered ring containing two nitrogen atoms) with an amino (-NH₂) substituent at the 4-position (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminopyridazin-3(2H)-one can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with 3-pyridazine-6-carboxylic acid . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridazinones, which can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

4-Aminopyridazin-3(2H)-one has emerged as a promising scaffold for the development of inhibitors targeting Fatty Acid Binding Protein 4 (FABP4). FABP4 is implicated in several metabolic disorders, including obesity and diabetes. Recent studies have optimized derivatives of this compound to enhance potency and selectivity against FABP4, leading to the identification of compounds with low IC50 values (e.g., 1.57 μM) that outperform existing therapies .

Table 1: Summary of FABP4 Inhibitors Derived from this compound

| Compound | IC50 Value (μM) | Biological Activity | Reference |

|---|---|---|---|

| 14e | 1.57 | FABP4 Inhibition | |

| 14a | 2.10 | FABP4 Inhibition | |

| 14b | 1.80 | FABP4 Inhibition |

Anticancer Research

The compound has also been investigated for its potential in oncology. Researchers have synthesized a series of pyridazinone derivatives that target specific kinases involved in cancer progression. These studies have shown that certain derivatives exhibit significant inhibitory effects on kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are crucial for cell division and are often dysregulated in cancer .

Case Study: Kinase Inhibition

A library of compounds based on this compound was screened against a panel of kinases, revealing several potent inhibitors with favorable pharmacokinetic profiles. The binding interactions were elucidated through X-ray crystallography, providing insights into the design of next-generation inhibitors .

Neuropharmacology

In neuropharmacology, derivatives of this compound have been explored for their effects on potassium channels, particularly in conditions such as multiple sclerosis and other demyelinating diseases. These compounds can restore impulse conduction in demyelinated fibers by blocking specific potassium channels, thereby improving neuronal function and potentially offering therapeutic benefits .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains, making them candidates for further development as antibacterial agents.

Mechanism of Action

The mechanism of action of 4-Aminopyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of fatty acid-binding protein 4 (FABP4), which plays a role in metabolic and inflammatory pathways . By binding to FABP4, this compound can modulate the activity of the protein, leading to potential therapeutic effects.

Comparison with Similar Compounds

The biological and chemical properties of 4-Aminopyridazin-3(2H)-one are heavily influenced by its substitution pattern. Below is a detailed comparison with structurally related pyridazinone derivatives:

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Findings from Comparative Studies

Substituent Effects on Activity: Chloro groups (e.g., in 4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one) increase lipophilicity, improving membrane penetration but may elevate toxicity . Amino groups (as in this compound) enhance hydrogen-bonding interactions with biological targets, critical for antimicrobial activity . Hydroxyl groups (e.g., in 4-hydroxypyridazin-3(2H)-one derivatives) improve cell permeability and reduce cytotoxicity, making them superior for central nervous system targets .

Selectivity and Toxicity: this compound derivatives with bulky substituents (e.g., phenyl, piperidine) show improved selectivity for specific enzymes or receptors but may suffer from metabolic instability . Derivatives with small polar groups (e.g., -OH, -NH₂) exhibit lower toxicity profiles, as seen in DAAO inhibitors .

Synthetic Accessibility: this compound serves as a simpler scaffold for rapid derivatization, whereas compounds like 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one require multi-step synthesis to introduce complex substituents .

Biological Activity

4-Aminopyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, antiangiogenic properties, and potential as a fatty acid-binding protein (FABP4) inhibitor. The information is supported by various studies and data tables summarizing key findings.

Overview of this compound

This compound is classified as a pyridazinone derivative, which has been explored for its pharmacological potential. It has shown promise in various therapeutic areas, particularly in oncology and metabolic disorders.

Antiproliferative Activity

Case Studies and Findings:

- Cell Line Studies : A series of aminopyridazin-3(2H)-one derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines, including SH-SY5Y (neuroblastoma), K562 (leukemia), and AGS (gastric cancer). Notably, compound 8a demonstrated comparable activity to the standard fluorouracil, indicating strong antiproliferative properties. Additionally, compounds 8b, 8e, and 9c-e exhibited selective activity against SH-SY5Y cells, with low micromolar GI50 values .

- Mechanism of Action : The antiproliferative effects were associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase in SH-SY5Y cells, suggesting that these compounds may interfere with cellular proliferation pathways .

Antiangiogenic Properties

Research Findings:

- Inhibition of Proangiogenic Cytokines : Compound 4g was identified as a potent antiangiogenic agent capable of inhibiting various proangiogenic cytokines such as TNFα, VEGF, FGFb, and TGFβ. This suggests its potential utility in cancer therapy by disrupting the angiogenesis process that supports tumor growth .

- Comparative Analysis : In comparative studies, compound 4g showed inhibitory activity similar to that of methotrexate, a well-known anticancer drug. This positions it as a promising candidate for further development in antiangiogenic therapies .

FABP4 Inhibition Potential

Recent Developments :

Recent research has focused on optimizing 4-amino-pyridazin-3(2H)-one derivatives as inhibitors of fatty acid-binding protein 4 (FABP4). FABP4 is implicated in insulin resistance and obesity-related diseases:

- Potency Assessment : The most potent analog identified in this series had an IC50 value of 1.57 μM, which is lower than that of existing FABP4 inhibitors. This highlights the potential for these compounds to be developed into effective therapeutic agents for metabolic disorders .

- In Silico Studies : Advanced modeling techniques were employed to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, further supporting their candidacy for clinical development .

Summary Table of Biological Activities

| Activity Type | Compound(s) | Key Findings |

|---|---|---|

| Antiproliferative | 8a | Comparable to fluorouracil; induces apoptosis |

| 8b, 8e | Selective activity against SH-SY5Y cells | |

| Antiangiogenic | 4g | Inhibits TNFα, VEGF; similar to methotrexate |

| FABP4 Inhibition | 14e | IC50 = 1.57 μM; potential for metabolic disorders |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminopyridazin-3(2H)-one, and how can purity be optimized?

this compound is typically synthesized via cyclization of hydrazine derivatives with diketones or through functionalization of pyridazine precursors. For example, 3-amino-6-chloropyridazine intermediates can undergo hydrolysis or nucleophilic substitution to introduce the hydroxyl and amino groups . To optimize purity, chromatographic techniques (e.g., HPLC) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Purity validation should include NMR, mass spectrometry, and elemental analysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the presence of the amino group (δ ~5–6 ppm for NH2) and pyridazinone ring protons (δ ~7–8 ppm) .

- FT-IR : Peaks at ~3200–3400 cm⁻¹ (N-H stretching) and ~1650–1700 cm⁻¹ (C=O stretching) .

- Mass Spectrometry : Molecular ion peaks at m/z 111.10 (C₄H₅N₃O) .

- Elemental Analysis : To verify C, H, and N content within ±0.3% of theoretical values .

Q. What thermodynamic properties of this compound are relevant for stability studies?

Critical thermodynamic parameters include:

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis of this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G* level) predict reaction pathways, transition states, and electronic properties. For example:

- Exact Exchange Functionals : Improve accuracy in modeling hydrogen bonding between the amino group and pyridazinone ring .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions to optimize reaction yields .

Validated computational workflows reduce experimental trial-and-error in synthesizing bioactive derivatives .

Q. How do structural modifications of this compound impact its biological activity?

Structure-activity relationship (SAR) studies reveal:

- 6-Amino Substitution : Enhances inhibition of viral polymerases (e.g., HCV NS5B) with EC₅₀ < 0.10 µM .

- Heterocyclic Fusion : Adding benzothiadiazine rings improves binding to adenosine A1 receptors (Ki < 50 nM) .

- Electron-Withdrawing Groups : Chlorine or nitro substituents at the 5-position increase metabolic stability (microsomal t₁/₂ > 60 min) .

Q. What strategies resolve contradictions in experimental data for this compound’s antiviral activity?

Contradictions may arise from assay variability (e.g., cell lines, viral strains). Mitigation strategies include:

- Standardized Assays : Use identical cell cultures (e.g., Huh-7 for HCV) and viral titers .

- Dose-Response Validation : Replicate EC₅₀ measurements with ≥3 independent trials .

- Computational Cross-Checking : Compare experimental IC₅₀ values with docking scores (e.g., AutoDock Vina) to identify outliers .

Q. How can photophysical and electrochemical properties of this compound be exploited in materials science?

- Photoconductivity : The conjugated π-system enables charge transfer in organic semiconductors. UV-Vis spectra show λmax ~260–280 nm (π→π* transitions) .

- Electrochemical Stability : Cyclic voltammetry reveals reversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), suitable for redox-active materials .

These properties are tunable via substituents (e.g., electron-donating groups shift λmax bathochromically) .

Q. Methodological Considerations

Q. What are best practices for handling discrepancies in computational vs. experimental spectral data?

- Basis Set Optimization : Use aug-cc-pVDZ for NMR chemical shift calculations to reduce deviations <5% .

- Solvent Correction : Apply implicit solvent models (e.g., COSMO) to IR and UV-Vis simulations .

- Validation : Cross-check with experimental data from NIST or peer-reviewed studies .

Q. How can reaction conditions improve yields in large-scale synthesis?

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 150 W) .

- Catalytic Systems : Pd/C or Ni catalysts enhance hydrogenation efficiency (>90% yield) .

- Flow Chemistry : Continuous reactors minimize byproducts (purity >98%) .

Properties

IUPAC Name |

5-amino-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROMXVIODDASTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458229 | |

| Record name | 4-Aminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-46-0 | |

| Record name | 4-Amino-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55271-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.